Amonafide N-Oxide

説明

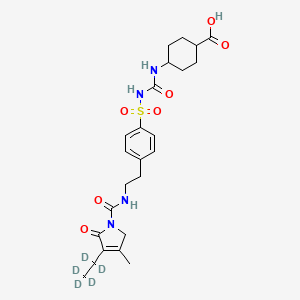

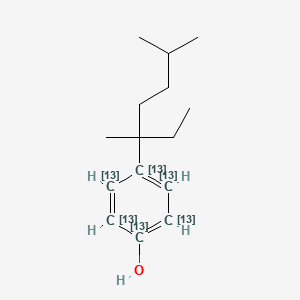

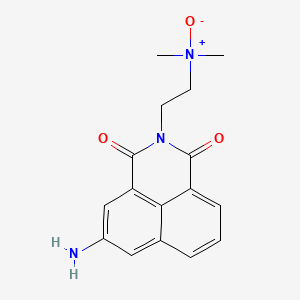

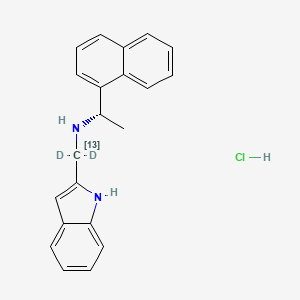

Amonafide N-Oxide is an imide derivative of naphthalic acid . It belongs to a novel family of chemotherapeutic drugs called Naphthalimides . It is a potential topoisomerase inhibitor and DNA intercalator . It has been developed as an anti-cancer therapy .

Synthesis Analysis

The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation . The reaction yields N-oxides in excellent yields in the presence of various rhenium-based catalysts under mild reaction conditions .

Molecular Structure Analysis

The molecular formula of Amonafide N-Oxide is C16H17N3O3 . Its average mass is 299.324 Da and its monoisotopic mass is 299.126984 Da .

Chemical Reactions Analysis

Amonafide N-Oxide, as an amine oxide, is a product of an exothermic, second-order reaction between tertiary amines and hydrogen peroxide . The nature of the tertiary amine in amine oxides may be aliphatic, aromatic, heterocyclic, alicyclic, or a combination thereof .

科学的研究の応用

Cancer Treatment Research

Amonafide N-Oxide: has been investigated for its potential use in treating various types of cancer, including breast, ovarian, and prostate cancer . As a DNA intercalating agent and topoisomerase II inhibitor, it disrupts DNA replication and transcription processes, which are crucial for cancer cell proliferation. This makes it a valuable compound for developing new chemotherapeutic strategies.

Pharmacological Studies

In pharmacology, Amonafide N-Oxide plays a role as a prodrug or an active pharmaceutical ingredient . Its mechanism of action involves intercalation into DNA, disrupting the function of topoisomerase II, leading to apoptosis in malignant cells. This property is extensively studied to understand and improve drug targeting and cytotoxicity in solid tumors and acute myeloid leukemia (AML) .

Environmental Science Applications

Amonafide N-Oxide: may have implications in environmental science, particularly in the study of nitrogen cycling within aquifer systems . The compound’s transformation and interaction with other nitrogen species can be crucial in understanding the remediation of aquifers contaminated with N-oxides.

Materials Science

In materials science, Amonafide N-Oxide could be explored for its properties in the development of new materials . While specific applications in this field are not well-documented, the compound’s chemical structure could provide insights into the design of novel materials with unique electrical or optical properties.

Analytical Chemistry

Amonafide N-Oxide: can be utilized in analytical chemistry as a reference compound or a reagent in the development of new analytical methods . Its unique properties may aid in the detection and quantification of various analytes, contributing to advancements in sensor technology and diagnostics.

Industrial Applications

While there is limited information on the direct industrial applications of Amonafide N-Oxide , the broader class of N-oxides finds applications in pharmaceutical manufacturing . The synthesis and manipulation of such compounds are crucial in creating greener routes for amide preparation, which is a common reaction in drug synthesis.

作用機序

Safety and Hazards

将来の方向性

The use of nitric oxide (NO), which is related to N-oxides, is emerging as a promising approach for the treatment of antibiotic-resistant bacteria and biofilm infections . Various strategies for the design of NO-releasing materials, including the incorporation of photo-activable, charge-switchable, or bacteria-targeting groups, have been developed . This could potentially open up new avenues for the application of N-oxides like Amonafide N-Oxide in the future.

特性

IUPAC Name |

2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFWPUIUNYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659055 | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amonafide N-Oxide | |

CAS RN |

112726-97-3 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(dimethylamino)ethyl)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 5-AMINO-2-(2-(DIMETHYLAMINO)ETHYL)-, N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLW3994NJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)